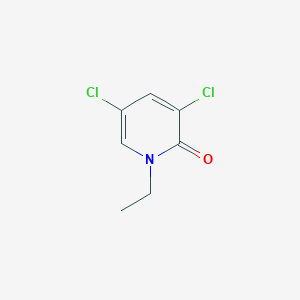
3,5-Dichloro-1-ethyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-1-ethyl-2(1H)-pyridinone is a chemical compound belonging to the pyridinone family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, an ethyl group at the 1st position, and a pyridinone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-2(1H)-pyridinone typically involves the chlorination of 1-ethyl-2(1H)-pyridinone. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. The reaction conditions may include the use of solvents such as dichloromethane or chloroform and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-1-ethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides can be used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 3,5-dihydroxy-1-ethyl-2(1H)-pyridinone, 3,5-diamino-1-ethyl-2(1H)-pyridinone, and other substituted derivatives.
Oxidation Reactions: Products include various oxides and other oxidized forms.
Reduction Reactions: Products include reduced derivatives with fewer chlorine atoms.
Aplicaciones Científicas De Investigación
3,5-Dichloro-1-ethyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-1-ethyl-2(1H)-pyridinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-1-methyl-2(1H)-pyridinone
- 3,5-Dichloro-1-propyl-2(1H)-pyridinone
- 3,5-Dichloro-1-butyl-2(1H)-pyridinone
Comparison
Compared to similar compounds, 3,5-Dichloro-1-ethyl-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of an ethyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
22109-31-5 |
|---|---|
Fórmula molecular |
C7H7Cl2NO |
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
3,5-dichloro-1-ethylpyridin-2-one |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3 |
Clave InChI |
IERYGVZYEDXKLO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=C(C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)


![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)

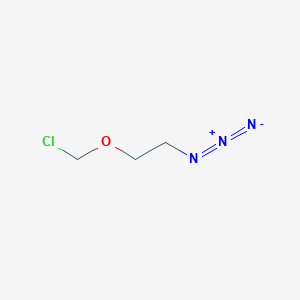
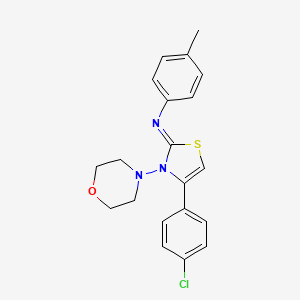
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)

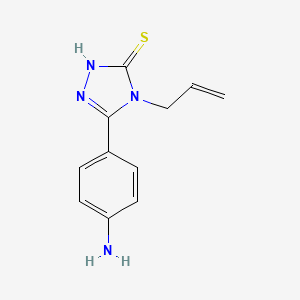
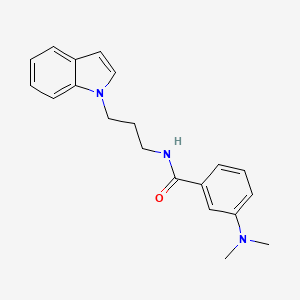
methanethione](/img/structure/B14151314.png)

